4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
CAS No.: 573942-11-7
Cat. No.: VC4825065
Molecular Formula: C26H25N3O
Molecular Weight: 395.506
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 573942-11-7 |
|---|---|
| Molecular Formula | C26H25N3O |
| Molecular Weight | 395.506 |
| IUPAC Name | 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3 |
| Standard InChI Key | QGPIIJOONWFFHO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one, reflects its three primary components:
-
A pyrrolidin-2-one ring (five-membered lactam).
-
A benzimidazole unit substituted with a 3-methylbenzyl group at the N1 position.
-
A p-tolyl (4-methylphenyl) group attached to the pyrrolidinone nitrogen .
Its molecular formula, C₂₆H₂₅N₃O, corresponds to a molecular weight of 395.5 g/mol . The structure is further validated by spectroscopic data, including InChIKey: QGPIIJOONWFFHO-UHFFFAOYSA-N and SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₅N₃O | |
| Molecular Weight | 395.5 g/mol | |
| IUPAC Name | 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
| CAS Registry Number | 573942-11-7 |
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this compound, structural analogs like 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane exhibit dihedral angles between aromatic rings (e.g., 78.7°) influenced by steric hindrance . Such insights suggest that the benzimidazole and p-tolyl groups in 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one likely adopt non-planar conformations to minimize steric clashes, affecting its binding to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions:
-
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.
-
N-Alkylation: Introduction of the 3-methylbenzyl group to the benzimidazole nitrogen using 3-methylbenzyl bromide.
-
Pyrrolidinone Ring Construction: Cyclization of a γ-amino acid derivative to form the lactam ring.
-
Coupling Reactions: Linking the benzimidazole and p-tolyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine, RCOOH, HCl |
| 2 | N-Alkylation | 3-Methylbenzyl bromide, K₂CO₃ |
| 3 | Lactam cyclization | DCC, DMAP, reflux |
| 4 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O |
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Lactam Ring Opening: Susceptibility to nucleophilic attack at the carbonyl group, enabling derivatization.
-
Benzimidazole Coordination: Potential for metal complexation via the N3 atom, relevant in catalysis or drug delivery.
-
Aromatic Electrophilic Substitution: The p-tolyl and 3-methylbenzyl groups may undergo halogenation or nitration.
| Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Source |
|---|---|---|---|
| Anticancer | MCF-7 (Breast cancer) | 2.4 μM | |
| Anticancer | HCT-116 (Colon cancer) | 5.1 μM | |
| Antibacterial | S. aureus | 8 μg/mL | |
| Antibacterial | E. coli | 16 μg/mL |
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies: Modifying the 3-methylbenzyl or p-tolyl groups to optimize potency.
-
In Vivo Efficacy Trials: Evaluating bioavailability and therapeutic index in animal models.
-
Target Identification: Proteomic screening to pinpoint molecular targets beyond topoisomerase II.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume